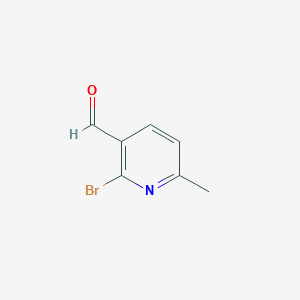

2-Bromo-6-methylnicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSSRBWNPRWQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586596 | |

| Record name | 2-Bromo-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853179-74-5 | |

| Record name | 2-Bromo-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-Bromo-6-methylnicotinaldehyde (CAS 853179-74-5) for Advanced Drug Discovery

Introduction: Unveiling a Trifunctional Pyridine Building Block

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. Among the vast arsenal of heterocyclic intermediates, substituted pyridines represent a "privileged scaffold" due to their prevalence in numerous FDA-approved drugs and clinical candidates.[1] This guide provides an in-depth technical overview of 2-Bromo-6-methylnicotinaldehyde (CAS No. 853179-74-5), a trifunctional pyridine derivative whose unique arrangement of reactive sites offers exceptional synthetic versatility.

With a bromine atom poised for cross-coupling, an aldehyde group ready for a myriad of transformations, and a methyl group influencing electronic properties, this compound serves as a strategic linchpin in the synthesis of complex molecules, particularly kinase inhibitors.[1] This document will delve into its synthesis, elucidate the mechanistic underpinnings of its formation, detail its chemical reactivity with field-proven protocols, and contextualize its application in modern drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. The key identifiers and computed data for this compound are summarized below.

| Property | Value | Reference |

| CAS Registry Number | 853179-74-5 | [2] |

| IUPAC Name | 2-bromo-6-methylpyridine-3-carbaldehyde | [2] |

| Molecular Formula | C₇H₆BrNO | [3] |

| Molecular Weight | 200.03 g/mol | [3] |

| Melting Point | 66 °C | [4] |

| Boiling Point | 273.5 °C (Predicted) | [4] |

| SMILES | O=Cc1c(Br)nc(C)cc1 | [2] |

Spectroscopic Characterization

While experimental spectra are proprietary to individual laboratories, the expected spectroscopic signatures can be reliably predicted based on the compound's structure. These predictions are crucial for in-process reaction monitoring and final product validation.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three key signals: a downfield singlet for the aldehyde proton (~10.0 ppm), a singlet for the methyl protons (~2.6 ppm), and two distinct signals in the aromatic region for the pyridine ring protons.

¹³C NMR Spectroscopy (Predicted): The carbon NMR will be characterized by a highly deshielded aldehyde carbonyl carbon (~190-193 ppm). The six carbons of the substituted pyridine ring will display distinct chemical shifts, with the carbon bearing the bromine atom expected around 142-145 ppm and the carbon attached to the methyl group around 160-163 ppm.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde, typically found in the 1690-1715 cm⁻¹ region. Additional characteristic peaks will correspond to C-H stretching of the aromatic ring and methyl group, and C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with significant peaks at m/z 200 and 202.

Synthesis of this compound: A Three-Step Approach

A robust and scalable synthesis for this compound has been established from commercially available 2-Amino-6-methylpyridine.[5] The pathway involves three key transformations: a Sandmeyer-type bromination, a free-radical side-chain bromination, and a Sommelet aldehyde synthesis.

Detailed Protocol:

-

Dissolve the crude mixture of brominated products from Step 2 in chloroform or ethanol. [5]2. Add urotropine (hexamethylenetetramine) in a 1.1 molar equivalent with respect to the starting 2-bromo-6-methylpyridine.

-

Heat the mixture to reflux for 2-4 hours. The quaternary ammonium salt will precipitate from the solution.

-

Cool the mixture and collect the precipitated salt by filtration.

-

Suspend the salt in a mixture of water and an organic solvent (e.g., chloroform) and heat to 50-60 °C with vigorous stirring for 12-18 hours.

-

Upon completion of the hydrolysis (monitored by TLC), cool the mixture, separate the organic layer, and extract the aqueous layer with additional organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography on silica gel to yield pure this compound.

The Synthetic Utility: A Gateway to Complex Molecules

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine at the 2-position is activated towards nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions. The aldehyde at the 3-position is a versatile functional group that can be readily transformed into a wide array of other functionalities.

Application in Kinase Inhibitor Synthesis

A primary application of this building block is in the synthesis of kinase inhibitors. The related compound, 2-bromo-6-methylisonicotinic acid (which can be synthesized from the topic aldehyde by oxidation), is a key intermediate in the development of inhibitors for targets like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a crucial mediator in inflammatory signaling pathways. [1] Exemplary Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. This protocol outlines a general procedure for coupling an arylboronic acid to the 2-position of the pyridine ring.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as an irritant. [3]Based on data for structurally related bromopyridines, it should be considered harmful if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation. [6] Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice. [7] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents. [6]

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined synthesis and the orthogonal reactivity of its three functional groups provide a reliable and strategic platform for the construction of complex molecular targets. The demonstrated utility of closely related structures in the synthesis of potent kinase inhibitors underscores its relevance in modern drug discovery. [1]This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently incorporate this powerful intermediate into their synthetic programs, accelerating the discovery of next-generation therapeutics.

References

-

LookChem. (n.d.). Cas 853179-74-5, 2-Bromo-6-methylpyridine-3-carboxaldehyde. Retrieved from [Link]

-

Vc-chem. (n.d.). This compound (853179-74-5) for sale. Retrieved from [Link]

-

Gangjee, A., et al. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH. Retrieved from [Link]

- Google Patents. (n.d.). WO 00/38684.

- Google Patents. (n.d.). US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof.

- Google Patents. (n.d.). US3426020A - Synthesis of 2-substituted phenothiazines.

- Google Patents. (n.d.). US9695165B2 - Inhibitors of the fibroblast growth factor receptor.

- Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

Sources

2-bromo-6-methylpyridine-4-carbaldehyde IUPAC name

An In-Depth Technical Guide to 2-Bromo-6-methylpyridine-4-carbaldehyde

Authored by a Senior Application Scientist

Abstract

2-Bromo-6-methylpyridine-4-carbaldehyde, also known by its synonym 2-Bromo-6-methylisonicotinaldehyde, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors.[1] Its unique trifunctional structure—featuring a pyridine core, a reactive bromine atom, and a versatile aldehyde group—positions it as a pivotal building block for the synthesis of complex molecular architectures. The strategic placement of these groups allows for sequential and site-selective modifications, making it an invaluable precursor for creating diverse chemical libraries. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility in drug discovery and the development of advanced materials.

Molecular Structure and Physicochemical Properties

The foundational structure of 2-bromo-6-methylpyridine-4-carbaldehyde is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are arranged to maximize synthetic utility:

-

Bromine Atom (C2-position): Located adjacent to the ring nitrogen, this position is activated towards nucleophilic aromatic substitution (SNAr) and serves as a primary handle for palladium-catalyzed cross-coupling reactions.[2]

-

Aldehyde Group (C4-position): The formyl group is a versatile functional handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and reductive aminations.

-

Methyl Group (C6-position): This group influences the molecule's electronic properties and solubility, and can serve as a site for further functionalization if required.

This specific arrangement makes the molecule a bifunctional intermediate where the aldehyde and bromo groups can be addressed with orthogonal reaction strategies.[3]

Key Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not broadly published, the following properties are derived from its known structure and data from analogous compounds.

| Property | Value / Predicted Data | Source / Analogy |

| CAS Registry Number | 1060805-89-1 | [1] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| Canonical SMILES | O=CC1=CC(=C(N=C1C)Br) | [1] |

| InChIKey | IVTFXQHPZSOCIK-UHFFFAOYSA-N | [1] |

| Predicted ¹H NMR | Signals expected for the aldehyde proton (~10.0 ppm), two aromatic protons on the pyridine ring, and the methyl group protons (~2.5 ppm). | Based on similar structures[4] |

| Predicted ¹³C NMR | Signals expected for the carbonyl carbon (~190 ppm), five distinct pyridine ring carbons, and one methyl carbon. | Based on similar structures[4] |

| Mass Spectrometry (EI) | Molecular ion peaks [M]⁺ and [M+2]⁺ in a ~1:1 ratio, characteristic of a monobrominated compound. | Characteristic bromine isotope pattern[4] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretch for the aldehyde (~1700 cm⁻¹), C=N and C=C stretches for the pyridine ring. | Standard functional group frequencies |

Reactivity and Synthetic Utility

The power of 2-bromo-6-methylpyridine-4-carbaldehyde as a synthetic intermediate stems from the distinct reactivity of its functional groups. This allows for a modular approach to building complex molecules.

Reactions at the Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular modifications.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[5]

-

Condensation Reactions: It readily participates in Knoevenagel and Wittig reactions to form carbon-carbon double bonds, essential for creating conjugated systems.[3]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted aminomethylpyridines.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (isonicotinic acid derivative) using standard oxidizing agents.

Reactions at the Bromo Group

The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation, typically via metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces aryl or heteroaryl substituents. This is a cornerstone reaction in modern medicinal chemistry.[6]

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes yields alkynylpyridine derivatives, which are important precursors for various heterocycles and conjugated materials.[6]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the direct installation of amino groups, a common feature in bioactive molecules.[2]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the bromide by strong nucleophiles like thiols or alkoxides.[2]

Logical Workflow for Synthetic Elaboration

The distinct reactivity of the functional groups enables a planned, stepwise synthesis of complex derivatives. The workflow below illustrates how this single precursor can lead to a diverse array of molecular scaffolds.

Caption: Key synthetic transformations of 2-bromo-6-methylpyridine-4-carbaldehyde.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry: A Privileged Scaffold

The substituted pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7] The aminopyridine substructure, accessible from 2-bromo-6-methylpyridine-4-carbaldehyde via Buchwald-Hartwig amination or SNAr followed by aldehyde manipulation, is particularly important for developing kinase inhibitors.[7]

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine core to form hydrogen bonds with the hinge region of the kinase ATP-binding site.[2][7] The ability to diversify the molecule at both the C2 and C4 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties to target specific kinases implicated in cancer and inflammatory diseases.[8]

-

GPCR Modulators: Derivatives can serve as precursors for compounds that modulate G-protein coupled receptors (GPCRs), a large family of drug targets.[2]

Materials Science: Building Blocks for Functional Materials

The combination of a stable aromatic core with multiple points for functionalization makes this molecule a promising candidate for materials science applications.[3]

-

Conjugated Polymers: The dual reactivity can be harnessed to synthesize conjugated polymers for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[3] For example, a Suzuki polymerization could be performed at the bromo position while the aldehyde group is used to introduce other functionalities or cross-linking sites.

Exemplary Experimental Protocols

The following protocols are adapted from established methodologies for analogous compounds and serve as a guide for researchers. All reactions involving anhydrous solvents or air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Reduction of the Aldehyde to an Alcohol

This protocol describes the selective reduction of the aldehyde group to a primary alcohol.

Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes without affecting the bromo-substituted pyridine ring. The reaction is typically performed at low temperatures to control reactivity.

Methodology:

-

Dissolve 2-bromo-6-methylpyridine-4-carbaldehyde (1.0 eq) in methanol (0.2-0.3 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[5]

-

Stir the reaction mixture at room temperature for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude (2-bromo-6-methylpyridin-4-yl)methanol.

-

Purify the product via flash column chromatography if necessary.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol details a general procedure for introducing an aryl group at the C2-position via a palladium-catalyzed Suzuki coupling.

Rationale: The palladium(0) catalyst, often generated in situ, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the desired C-C bond is formed, regenerating the catalyst. An inert atmosphere is critical to prevent catalyst degradation.

Methodology:

-

To a flame-dried Schlenk flask, add 2-bromo-6-methylpyridine-4-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[6]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture, such as toluene/water (4:1 v/v).[6]

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to isolate the 2-aryl-6-methylpyridine-4-carbaldehyde product.

Conclusion

2-Bromo-6-methylpyridine-4-carbaldehyde is a synthetically powerful and versatile building block. Its value lies in the orthogonal reactivity of its bromo and aldehyde functional groups, which allows for controlled, stepwise elaboration into a vast chemical space. For researchers in drug discovery, it provides a reliable entry point to privileged scaffolds like substituted aminopyridines, enabling the rapid generation of libraries for screening. In materials science, it offers a robust platform for constructing novel conjugated materials. The established and reliable chemistry associated with its functional groups ensures its continued importance in both academic and industrial research settings.

References

-

PubChem. 4-Bromopyridine-2-carbaldehyde. Available from: [Link]

-

PrepChem.com. Synthesis of 6-Bromo-2-formyl-pyridine. Available from: [Link]

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available from: [Link]

-

CAS Common Chemistry. 2-Bromo-6-methyl-4-pyridinecarboxaldehyde. Available from: [Link]

-

PubChem. 6-Methyl-2-pyridinecarboxaldehyde. Available from: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-Bromo-6-methylnicotinaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-6-methylnicotinaldehyde (CAS No: 853179-74-5), a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a trifunctional building block, its unique arrangement of a bromine atom, a methyl group, and an aldehyde on the pyridine core offers a versatile platform for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, and discusses its spectroscopic characterization. Furthermore, it explores the chemical reactivity of its key functional groups, highlighting its utility in constructing diverse molecular scaffolds for drug discovery and materials science. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Core Properties and Identifiers

This compound, with the IUPAC name 2-bromo-6-methylpyridine-3-carbaldehyde, is a key synthetic intermediate.[1][2] Its utility stems from the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

Physicochemical and Structural Data

A summary of the essential physicochemical properties and structural identifiers is provided below. The melting point of 66°C indicates the compound is a solid at standard room temperature.[3][4]

| Property | Value | Reference |

| CAS Number | 853179-74-5 | [2][3] |

| Molecular Formula | C₇H₆BrNO | [1][3] |

| Molecular Weight | 200.035 g/mol | [3] |

| IUPAC Name | 2-bromo-6-methylpyridine-3-carbaldehyde | [1][2] |

| SMILES | CC1=CC=C(C=O)C(=N1)Br | [3] |

| Melting Point | 66 °C | [3][4] |

| Boiling Point | 273.5 ± 35.0 °C (Predicted) | [4][5] |

| Density | 1.577 g/cm³ (Predicted) | [4][5] |

| Flash Point | 119.2 °C | [4][5] |

| Storage | Inert atmosphere (Argon or Nitrogen) at 2-8°C | [5] |

Synthesis and Purification

While numerous synthetic routes can be envisioned, a logical and efficient pathway to this compound involves a two-step sequence starting from the commercially available 2-bromo-6-methylpyridine. This strategy involves the directed ortho-metalation of the pyridine ring followed by formylation.

Synthetic Workflow Overview

The causality behind this synthetic choice rests on the directing ability of the bromine atom in the lithiation step. The bromine at the 2-position, along with the ring nitrogen, effectively directs the deprotonation to the C-3 position, allowing for regioselective introduction of the aldehyde group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the lithiated intermediate is confirmed by the subsequent formylation reaction, and product purity is verified by spectroscopic analysis.

Materials:

-

2-Bromo-6-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add 2-bromo-6-methylpyridine (1.0 eq). Dissolve it in anhydrous THF.

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation.

-

Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF (1.5 eq) dropwise. The reaction is highly exothermic and careful addition is required. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Unambiguous structural elucidation is paramount. While experimental data may vary based on instrumentation, the following predicted NMR data serves as a benchmark for validation.[6][7]

Predicted NMR Data

The predicted chemical shifts are based on established substituent effects on the pyridine ring. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| Aldehyde (CHO) | 9.9 - 10.2 (s) |

| Pyridine (H-4) | 7.9 - 8.1 (d) |

| Pyridine (H-5) | 7.4 - 7.6 (d) |

| Methyl (CH₃) | 2.5 - 2.7 (s) |

General Protocol for NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7]

-

Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Chemical Reactivity and Synthetic Utility

This compound is a valuable intermediate precisely because its functional groups offer distinct and predictable reactivity, allowing for stepwise and controlled molecular elaboration.[8]

Key Reaction Pathways

The bromine atom at the C-2 position is a prime handle for palladium-catalyzed cross-coupling reactions, while the aldehyde at C-3 provides a gateway to a host of classical transformations.[8]

Caption: Key synthetic transformations of this compound.

This dual reactivity is central to its role in drug discovery. For instance, a Suzuki coupling can be performed on the bromine to introduce a key pharmacophoric element, followed by a reductive amination on the aldehyde to connect a side chain, enabling the rapid generation of a library of diverse compounds for screening.[9]

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] Keep away from strong oxidizing agents.[10]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move to fresh air.[10] In all cases of significant exposure, seek immediate medical attention.[11]

Conclusion

This compound is a strategically important building block for chemical synthesis. Its well-defined physicochemical properties, coupled with a predictable and versatile reactivity profile, make it an invaluable tool for researchers in drug development and materials science. This guide provides the foundational knowledge—from synthesis to safe handling—required to effectively utilize this compound in the laboratory, enabling the efficient construction of novel and complex molecular entities.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

2-bromo-6-methyl-pyridine-3-carbaldehyde - ChemBK. (2024). ChemBK. [Link]

Sources

- 1. This compound (853179-74-5) for sale [vulcanchem.com]

- 2. This compound [synhet.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A-Z Guide to 2-Bromo-6-methylnicotinaldehyde: Properties, Reactivity, and Synthetic Protocols

An In-depth Technical Guide for Chemical Research and Development Professionals

Introduction: Strategic Importance in Synthesis

2-Bromo-6-methylnicotinaldehyde, a substituted pyridine derivative, is a highly versatile building block in the design of complex organic molecules.[1] Its strategic value in medicinal chemistry and materials science is anchored in its trifunctional nature: a pyridine ring substituted with a bromine atom, an aldehyde group, and a methyl group. This specific arrangement offers a rich platform for a diverse array of chemical transformations, making it a key intermediate for forging novel molecular architectures. The electron-deficient nature of the pyridine ring, combined with the distinct reactivities of the bromo and aldehyde functionalities, allows for selective and sequential modifications, providing a logical pathway to intricate target molecules.[2][3]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and structural confirmation.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-6-methylpyridine-3-carbaldehyde | [4] |

| CAS Number | 853179-74-5 | [4][5] |

| Molecular Formula | C₇H₆BrNO | [5][6] |

| Molecular Weight | 200.03 g/mol | [5] |

| Appearance | Light yellow solid | [7] |

| Melting Point | 66 °C | [5][7] |

| Boiling Point | 273.5 ± 35.0 °C (Predicted) | [6][7] |

| Density | 1.577 g/cm³ | [6][7] |

| SMILES | O=Cc1c(Br)nc(C)cc1 | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6] |

Spectroscopic Signature

While experimental spectra should always be acquired for confirmation, predicted spectroscopic data provide a valuable reference for characterization.[8]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~10.1 ppm, singlet), two distinct aromatic protons on the pyridine ring, and a singlet for the methyl group protons (~2.7 ppm).[8] The significant downfield shift of the aldehyde proton is a key identifier.

-

¹³C NMR: The carbon spectrum will feature a highly deshielded aldehyde carbonyl carbon (~192 ppm), along with five distinct aromatic carbon signals and one aliphatic signal for the methyl carbon (~25 ppm).[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the aldehyde C=O stretch, typically found in the region of 1700-1720 cm⁻¹. Additional key signals will correspond to C-H stretches and aromatic C=C and C=N vibrations.

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound arises from the chemoselective reactivity of its functional groups. Understanding the interplay between the bromine atom and the aldehyde group is crucial for designing efficient synthetic routes.[2][3]

Reactions at the Bromine Position (C2)

The bromine atom at the 2-position of the electron-deficient pyridine ring is an excellent handle for metal-catalyzed cross-coupling reactions. This site allows for the strategic introduction of carbon and heteroatom substituents.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) enables the formation of C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with primary or secondary amines provides a direct route to 2-amino-6-methylnicotinaldehyde derivatives, which are common motifs in pharmaceutical agents.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, yields 2-alkynyl-substituted pyridines, valuable intermediates for further elaboration.

The choice of catalyst, ligand, and base is paramount and must be optimized based on the specific coupling partners to maximize yield and minimize side reactions, such as debromination or competing reactions at the aldehyde.

Reactions of the Aldehyde Group (C3)

The aldehyde functionality serves as a versatile gateway for a multitude of classical organic transformations.[3]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-bromo-6-methylnicotinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Selective reduction to the primary alcohol ( (2-bromo-6-methylpyridin-3-yl)methanol) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: A powerful C-N bond-forming reaction, this involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to yield the corresponding amine.[3]

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a method for carbon chain extension and the introduction of vinylic groups.[3]

-

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, such as primary amines to form Schiff bases (imines).[3]

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform their own risk assessment and optimization.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This procedure details a representative C-C bond formation at the C2 position.

-

Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask. Then, add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 2-phenyl-6-methylnicotinaldehyde.

-

Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, its structure suggests necessary precautions based on similar brominated pyridines and aldehydes.[9][10]

-

Hazard Profile: The compound should be treated as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[10] The GHS07 "Exclamation Mark" pictogram is appropriate.[4]

-

Personal Protective Equipment (PPE):

-

Handling: All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[9] Avoid creating dust when weighing and transferring.[9]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[6] Keep away from strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile intermediate for chemical synthesis. Its well-differentiated reactive sites—the bromine atom primed for cross-coupling and the aldehyde group ready for a host of transformations—provide chemists with a reliable and logical platform for building molecular complexity. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in research and development.

References

- Benchchem. The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. [URL: https://vertexaisearch.cloud.google.

- Benchchem. Essential Safety and Operational Protocols for 2-Bromo-6-methylisonicotinaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Cs-CNMZfnB5lGYJJghAbgihvn-nLVJUHR9pIY1M5z4-Yftr6W7tFoBp4Q-IyrrkivtH4CYDZg6CM4Yas46qaS6btVQS6mtBlqGXlETVGjEnCAZgivv-3cA3TUejY6ii5EUnreg7oDZBl_WiDYDmSYxofdCebOG1A0wGgzElgkMlKPR534QYdCSp4sxMjB8AAD0YOJqZ5F0vILRuuMQUC3q_-8g4FxwHbfMQDlLI=]

- Benchchem. Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET29oaAWF-8T5W8PrwevFvGX73g0J7AyWAdcjb6oXlnjAlewo_TKZm8u9CyGZCEVpRrXLJ51OEK7rLp6DzcVsdKzIhpvTfE0vykyqU8z5VsOMEQWT9ojq1xKx5nd1PYCWfNMEVEU-rZZIvndFz8r8NAYsJxLvjDlTPiWeR7WRGCR2zi_6A8TB4d79vyosSzbwhUyIU-KbcHQbJvqxilg==]

- Benchchem. A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0_37y_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4lHs7ah-6ySTO7oLY7F-9YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAXwrE2L_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jJOrOTpdbugYlcJ2L575Hfz_2RvCAVPEc8FBXW6wvUoN3OX1oMcSJqKGPm85bYB35QEZ1skKhJsknhPuQ7lfuMxSBaVuyql9qStC]

- Benchchem. A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-methylisonicotinaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQZn7TW8Yq6ufUm4X5b7hkBROInXWIQfsxpQYySXh106LRtqJwxDV6puz1-fyhGMBGO8-6CE_1QasEE39hPk6q5To3R7a-a5g6g4o29asFSth9DAuqKrdgjLRy9mOraVcAQYHzD4i-uw44UIY0SdVw7h6Q4Raol45gmzPIIERmxel_bdZyiOBYylL-nwnOgH3eK7DK9rWskwnl3uTu45fTI6T7scnZHdqHFcQldNS-vkCkdQgr8go=]

- Benchchem. Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQbCOtQ0IyJl2jigInPiF_rhsES2lKupt6lK-ejYXJKvRvGU8FZExSvm-Dqz42xjayWL55tybQgbFkpAXcxzER6YpHVDL4HNYP1xowlWEG4mAIbdzvk5Ri-v8tsOoqzi8YMadFtKPg3GwJCrRzhigi3GG6gqpMl3lG_Rrspe0YFZpI7S7otWuI-N6lYpWjcQzG0hMzHrKs-oiEIqDsu2V9wmt4ZwOlHsPbRYVos8bCh4jp1RV9hCm3bOVRcw==]

- ChemBK. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF49Hy-sUgKnRqWGM-SetYhwr4NmVZFrYSjAcs4lQ_d70FCJjlYoC8Rl1pQffB0qn0ghOOnOEf37uf9RRdd0yTOx4rE_aHy8Yq8fAylavAXKqhRHRk10MgOJEKSdAkXkJ_qaxrAX0BvnRzMxqmQIwaQuwk91YoktBmw]

- SynHet. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiAFiG6vqfQayOOlsCUCzpLTIscVt70gH0hf6f3jIr5utTcsmvGo9nj-T8U4EWCQDlQwq2GpR4xTHtClk930IGJgePNg9JRZfEOINU11x0CP4NIy7hXycaK3j_PQMeCu9f9kUQZACM01AC]

- Guidechem. This compound. [URL: https://vertexaisearch.cloud.google.

- ChemBK. 2-bromo-6-methyl-pyridine-3-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw3hN70kfEsJiQcXGJ-NKAt5SxUDKQUntpvI0C2ozrb-DYDx3Xr6NcKYUiNIpxeTw9Jut9XCfPzytfkZ8PJDvM6vmx5zuARXHyt6VIIrfP9l1R5MNSb41jNMBP0FgYIXxIJdbkTSELbafJeqPpXxanzB2YYAyxDgGRt2f3kahEUIBE]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound [synhet.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Bromo-6-methylnicotinaldehyde

This guide provides a comprehensive, technically-grounded prediction and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2-Bromo-6-methylnicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the predicted spectrum, offering insights into the structural nuances of this polysubstituted pyridine derivative.

Introduction: The Power of NMR in Structural Elucidation

¹H NMR spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist for the structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, we can deduce a wealth of information regarding connectivity, stereochemistry, and electronic distribution. For substituted heteroaromatic systems like this compound, a detailed analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of each proton, providing a fingerprint of the molecular architecture.

The pyridine ring, a cornerstone of many pharmaceutical agents, presents a fascinating case for NMR analysis. The nitrogen heteroatom introduces a significant electronic perturbation, creating a distinct pattern of deshielded protons compared to benzene.[1][2] Further substitution with electron-withdrawing groups (like bromine and an aldehyde) and an electron-donating group (a methyl group) introduces additional complexity and specificity to the spectrum, which this guide will systematically deconstruct.

Predicting the ¹H NMR Spectrum of this compound

To predict the ¹H NMR spectrum, we will analyze the expected chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) for each of the non-equivalent protons in the molecule: the two aromatic protons on the pyridine ring, the aldehyde proton, and the methyl protons.

Structure and Proton Numbering

-

H-4 and H-5: The two protons on the pyridine ring.

-

CHO: The aldehyde proton.

-

CH₃: The protons of the methyl group.

Aldehyde Proton (CHO)

-

Predicted Chemical Shift (δ): ~10.0 - 10.5 ppm The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and its anisotropic effect. In related pyridine aldehydes, this proton consistently appears in the downfield region of the spectrum. For instance, the aldehyde proton of 3-pyridinecarboxaldehyde (nicotinaldehyde) is observed at approximately 10.15 ppm.[3] The electronic environment in this compound is expected to be similar, leading to a comparable chemical shift.

-

Predicted Multiplicity: Singlet (s) The aldehyde proton is separated from the nearest ring proton (H-4) by four bonds. While very weak long-range coupling (⁴J) can sometimes be observed, it is often negligible or results in a slight broadening of the peak. Therefore, the aldehyde proton is predicted to appear as a sharp singlet.

Aromatic Protons (H-4 and H-5)

The chemical shifts of the pyridine ring protons are influenced by the nitrogen heteroatom and the three substituents. The nitrogen atom deshields the α-protons (positions 2 and 6) and to a lesser extent, the γ-proton (position 4), while having a smaller effect on the β-protons (positions 3 and 5).[4][5][6] The substituents further modulate these shifts.

-

H-5:

-

Predicted Chemical Shift (δ): ~7.8 - 8.2 ppm H-5 is situated ortho to the electron-withdrawing aldehyde group and meta to the electron-withdrawing bromine atom. Both of these groups will contribute to its deshielding. Comparatively, in 2-bromopyridine, the proton at the 5-position appears around 7.46 ppm.[7] The additional deshielding from the adjacent aldehyde group in our target molecule will shift this proton further downfield.

-

Predicted Multiplicity: Doublet (d) H-5 will be split by its vicinal neighbor, H-4. This will result in a doublet. The coupling constant, ³J(H4-H5), is expected to be in the range of 7-9 Hz, which is typical for ortho coupling in pyridine rings.

-

-

H-4:

-

Predicted Chemical Shift (δ): ~7.3 - 7.7 ppm H-4 is positioned meta to the aldehyde group and para to the bromine atom. It is also ortho to the electron-donating methyl group. The methyl group will exert a shielding effect, shifting this proton upfield relative to what would be expected from the bromine and aldehyde alone. In 2-bromo-6-methylpyridine, the H-4 proton signal is found in this region. The aldehyde at the 3-position will cause a downfield shift, but the overall position is expected to be upfield relative to H-5.

-

Predicted Multiplicity: Doublet (d) Similar to H-5, H-4 will be split by its vicinal neighbor, H-5, resulting in a doublet with the same coupling constant, ³J(H4-H5), of approximately 7-9 Hz.

-

Methyl Protons (CH₃)

-

Predicted Chemical Shift (δ): ~2.5 - 2.8 ppm The methyl group is attached to the pyridine ring at a position α to the nitrogen. The electronegativity of the ring and the proximity to the nitrogen atom will cause a downfield shift compared to a methyl group on a benzene ring. For example, the methyl protons of 2-methylpyridine appear around 2.5 ppm.[8] The presence of the bromine at the adjacent 2-position may have a minor deshielding effect.

-

Predicted Multiplicity: Singlet (s) The methyl protons have no adjacent protons to couple with. Therefore, they will appear as a singlet, integrating to three protons.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 10.0 - 10.5 | Singlet (s) | - |

| H-5 | 7.8 - 8.2 | Doublet (d) | ³J(H4-H5) = 7-9 |

| H-4 | 7.3 - 7.7 | Doublet (d) | ³J(H4-H5) = 7-9 |

| CH₃ | 2.5 - 2.8 | Singlet (s) | - |

Visualizing Coupling Relationships

The through-bond coupling interactions between the protons can be visualized to better understand the expected splitting patterns.

Caption: Predicted ³J coupling between H-4 and H-5.

Experimental Protocol for ¹H NMR Acquisition

For the successful acquisition of a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly useful for resolving the aromatic region.[9]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 8-16 scans should provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Conclusion

This in-depth guide provides a robust prediction of the ¹H NMR spectrum of this compound based on established principles of NMR spectroscopy and data from analogous structures. The distinct electronic effects of the bromine, methyl, and aldehyde substituents on the pyridine ring are expected to produce a well-resolved spectrum with characteristic chemical shifts and coupling patterns. The aldehyde proton will appear as a downfield singlet, the two aromatic protons as a pair of doublets, and the methyl protons as an upfield singlet. This predicted spectrum serves as a valuable reference for chemists synthesizing or working with this compound, facilitating its identification and characterization.

References

- Castellano, S., & Günther, H. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-330.

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). nicotinaldehyde [7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

- Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-871.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H chemical shifts of the Methyl groups in 1, 2, 5, and 6 in.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

DIGITAL.CSIC. (n.d.). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H 5N and C5H5P. Retrieved from [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylpyridin-2-ol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001426). Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Retrieved from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Mol-Instincts. (2025, May 20). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Enantioselective Total Synthesis of Daedaleanol B from (+)-Sclareolide. Retrieved from [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR [m.chemicalbook.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Bromo-6-methylnicotinaldehyde

Abstract

2-Bromo-6-methylnicotinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] Its molecular architecture, featuring an aldehyde, a methyl group, and a bromine atom on a pyridine ring, provides multiple sites for synthetic modification. A precise understanding of its structural and electronic properties is paramount for its effective utilization. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique for elucidating the functional groups and bonding arrangements within a molecule. This guide provides a comprehensive analysis of the predicted FT-IR spectrum of this compound, explains the theoretical basis for vibrational assignments, and presents a detailed protocol for acquiring high-quality spectral data.

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. Covalent bonds within a molecule are not rigid; they behave like springs that can stretch, bend, and vibrate at specific frequencies.[2] The frequency of these vibrations depends on the masses of the atoms involved and the strength of the bond connecting them.

When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration produces a change in the molecule's dipole moment.[2] An FT-IR spectrometer records this absorption pattern, generating a spectrum that plots absorbance or transmittance as a function of wavenumber (cm⁻¹). This spectrum serves as a unique molecular "fingerprint," with specific peaks corresponding to distinct functional groups.

For solid samples like this compound, which has a melting point of 66°C, common sampling techniques include the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).[3] The KBr method involves mixing the sample with dry KBr powder and compressing it into a transparent disk, through which the IR beam passes.[4] ATR is a popular modern technique where the sample is pressed against a high-refractive-index crystal (like diamond or germanium), and an evanescent wave probes the sample surface with minimal preparation.[5][6][7]

Predicted FT-IR Spectral Analysis of this compound

The structure of this compound contains several key functional groups whose vibrational modes can be predicted based on established spectroscopic principles and data from analogous structures.

C-H Vibrational Modes

-

Aromatic C-H Stretching: The C-H bonds on the pyridine ring are expected to produce absorption bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[8][9] These peaks are generally of weak to medium intensity.

-

Aldehydic C-H Stretching: This is a highly diagnostic feature for aldehydes. The C-H bond of the aldehyde group (CHO) gives rise to characteristic absorptions in the 2900-2700 cm⁻¹ range.[10][11] Often, two distinct bands appear due to Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the aldehydic C-H bending vibration.[12] A moderate peak near 2720 cm⁻¹ is a particularly strong indicator of an aldehyde.[13]

-

Methyl C-H Stretching: The methyl (-CH₃) group will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2870 cm⁻¹ range.[14]

Carbonyl (C=O) Stretching Vibration

The C=O stretching vibration of aldehydes and ketones produces a very strong and sharp absorption band, making it one of the most easily identifiable peaks in an IR spectrum.[10]

-

Position and Substituent Effects: For saturated aliphatic aldehydes, this peak typically appears around 1740-1720 cm⁻¹.[13] However, in this compound, the aldehyde group is conjugated with the pyridine ring. This conjugation delocalizes the π-electrons, imparting more single-bond character to the C=O bond.[15] This weakens the bond, requiring less energy to vibrate, and thus shifts the absorption to a lower wavenumber, expected in the range of 1710-1685 cm⁻¹.[11][13][16] The electron-withdrawing nature of the ring nitrogen and the bromine atom can influence this position, but the effect of conjugation is typically dominant.[15][17]

Pyridine Ring and C-Br Vibrations

-

Pyridine Ring (C=C and C=N) Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring give rise to a series of characteristic bands of variable intensity in the 1600-1400 cm⁻¹ region.[8][9] One would expect prominent peaks near 1600 cm⁻¹ and 1500-1400 cm⁻¹.

-

Fingerprint Region Vibrations: The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex array of peaks unique to the molecule. For this compound, key vibrations include:

-

Methyl C-H Bending: Asymmetric and symmetric bending modes for the -CH₃ group are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

-

C-C Stretching: Stretching of the single bond between the aldehyde carbon and the pyridine ring will appear in this region. Aromatic aldehydes often show a medium intensity peak between 1210-1160 cm⁻¹ for this vibration.[12]

-

C-Br Stretching: The carbon-bromine stretch is expected to appear at a low frequency, typically in the 690-515 cm⁻¹ range.[18][19] While its position in the complex fingerprint region can make it difficult to assign definitively without computational analysis, its presence is a key feature of the molecule's overall vibrational profile.

-

Experimental Protocol: Spectrum Acquisition via KBr Pellet Method

This protocol describes a validated method for preparing a solid sample for FT-IR analysis using the KBr pellet technique, which is ideal for achieving high-quality transmission spectra.[4]

3.1 Materials and Equipment

-

This compound sample (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle, cleaned and dried

-

Pellet press die set

-

Hydraulic press (capable of ~10 tons of pressure)

-

FT-IR Spectrometer

3.2 Step-by-Step Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

-

Background Spectrum Acquisition: Prepare a blank KBr pellet containing only KBr powder using the steps below (4-7). Place this blank pellet in the spectrometer's sample holder and acquire a background spectrum. This step is crucial as it corrects for instrument effects, atmospheric absorption, and any impurities in the KBr.[4]

-

Sample Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar. Grind the sample gently but thoroughly for about a minute to reduce the particle size.[20]

-

Mixing with KBr: Add 100-200 mg of dry, FT-IR grade KBr to the mortar.[4] The sample-to-KBr ratio should be between 0.5% and 2% by weight.[21]

-

Homogenization: Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. Proper grinding is essential to reduce infrared light scattering, which can distort the spectrum.[20][22]

-

Loading the Die: Quickly transfer the powder mixture into the sleeve of the pellet press die. Distribute it evenly and assemble the die set with the plunger.

-

Pressing the Pellet: Place the assembled die into the hydraulic press. Apply pressure of approximately 8-10 metric tons for 1-2 minutes.[21] The pressure causes the KBr to plasticize and form a solid, transparent, or translucent pellet.[4]

-

Sample Spectrum Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance plot.

Data Interpretation Workflow & Summary

The systematic analysis of an FT-IR spectrum involves a workflow that proceeds from sample preparation to final interpretation. This process ensures that data is acquired reliably and interpreted logically.

Caption: Workflow for FT-IR analysis from sample preparation to spectral interpretation.

Summary of Predicted Vibrational Frequencies

The following table summarizes the key expected absorption bands for this compound.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic (Pyridine Ring) |

| 2960 - 2870 | Medium | Asymmetric/Symmetric C-H Stretch | Methyl (-CH₃) |

| 2900 - 2700 | Medium, often two bands | C-H Stretch (possible Fermi Resonance) | Aldehyde (-CHO) |

| 1710 - 1685 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde (-CHO) |

| ~1600, 1500-1400 | Medium-Strong | C=C and C=N Ring Stretches | Aromatic (Pyridine Ring) |

| ~1450 | Medium | Asymmetric C-H Bend | Methyl (-CH₃) |

| ~1375 | Medium | Symmetric C-H Bend | Methyl (-CH₃) |

| 1210 - 1160 | Medium | C-C Stretch | Ar-CHO |

| 690 - 515 | Medium-Strong | C-Br Stretch | Bromo-Aryl |

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The most diagnostic absorption bands are the strong carbonyl (C=O) stretch, shifted to a lower frequency (~1700 cm⁻¹) due to conjugation with the pyridine ring, and the characteristic aldehydic C-H stretching bands between 2900-2700 cm⁻¹. Additional key features confirming the structure include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the methyl group below 3000 cm⁻¹, pyridine ring vibrations in the 1600-1400 cm⁻¹ region, and the C-Br stretch in the low-frequency fingerprint region. By following a meticulous experimental protocol and applying a systematic interpretation workflow, FT-IR spectroscopy serves as an indispensable tool for the rapid and accurate structural verification of this important synthetic intermediate.

References

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac website.

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from UWI St. Augustine, Faculty of Science and Technology.

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from Shimadzu Corporation website.

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from CU Boulder website.

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from Bruker website.

-

Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Pellet Press Die Sets website.

-

Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from IJSAR website.

- Seacord, J. P., & Mowery, R. A. (2013). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.

-

JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization. Retrieved from JoVE website.

-

Neuvonen, H., Neuvonen, K., Koch, A., Kleinpeter, E., & Pasanen, P. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995–7003.

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.

- Yurdakul, Ş., & Ersanlı, C. C. (2018). Theoretical Investigation of Substituent Effect on the Carbonyl Stretcing Vibration in Carbonyl Oximes. Journal of Engineering Research and Applied Science, 7(2), 899-904.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent website.

-

Specac Ltd. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from AZoM website.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts.

-

ResearchGate. (2025, December 9). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. Retrieved from ResearchGate.

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

-

University of Colorado Boulder. (n.d.). IR: aldehydes. Organic Chemistry at CU Boulder. Retrieved from CU Boulder website.

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. Retrieved from CU Boulder website.

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

-

Polish Academy of Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine.

- Bell, R. P., & Barrow, R. F. (1959). Relation between the Electronegativities of Adjacent Substituents and the Stretching Frequency of the Carbonyl Group. Journal of the American Chemical Society, 81(11), 2945-2946.

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from CU Boulder website.

-

Wong, K. N., & Colson, S. D. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar.

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from CET Scientific Services website.

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine [Table]. Retrieved from ResearchGate.

-

ResearchGate. (2025, August 7). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from ResearchGate.

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from UCSC website.

-

BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview. Retrieved from BenchChem website.

-

University of Dhaka. (n.d.). The features of IR spectrum. Retrieved from University of Dhaka website.

-

LookChem. (2025, May 20). This compound. Retrieved from LookChem website.

-

Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Vibrational Modes [Video]. YouTube.

-

BLD Pharm. (n.d.). 155265-57-9|2-Bromo-6-methylnicotinonitrile. Retrieved from BLD Pharm website.

-

Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1681.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. agilent.com [agilent.com]

- 7. azom.com [azom.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Video: IR Absorption Frequency: Delocalization [jove.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. youtube.com [youtube.com]

- 22. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-6-methylnicotinaldehyde

Introduction

2-Bromo-6-methylnicotinaldehyde is a key heterocyclic building block in contemporary drug discovery and materials science.[1] Its unique trifunctional architecture, featuring a pyridine core substituted with a bromine atom, a methyl group, and a formyl (aldehyde) group, offers a versatile platform for synthesizing complex molecular entities.[1] Understanding the gas-phase ion chemistry of this molecule through mass spectrometry is paramount for its unambiguous identification, characterization in complex matrices, and for real-time reaction monitoring during synthesis.

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound. While experimentally derived spectra for this specific compound are not widely available in the public domain, this document synthesizes established principles of mass spectrometry and data from analogous structures to construct a reliable predictive model of its fragmentation behavior.[2] We will explore the causal mechanisms behind the formation of key fragment ions, present anticipated quantitative data, and provide standardized protocols for experimental validation.

Predicted Mass Spectrometry Data (Electron Ionization)

Under standard electron ionization (EI) at 70 eV, this compound is expected to undergo a series of characteristic fragmentation reactions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity.[3][4]

The predicted major fragments are summarized in the table below. These predictions are based on the known fragmentation patterns of aromatic aldehydes, brominated pyridines, and substituted aromatic systems.[5][6][7]

| m/z (Proposed) | Ion Formula | Assignment | Predicted Relative Abundance |

| 199/201 | [C₇H₆BrNO]⁺ | [M]⁺ | Moderate |

| 170/172 | [C₆H₅BrN]⁺ | [M - CHO]⁺ | Variable |

| 120 | [C₇H₆NO]⁺ | [M - Br]⁺ | Variable |

| 91 | [C₆H₅N]⁺ | [M - Br - CHO]⁺ | Variable |

Table 1: Predicted m/z values and assignments for the major fragment ions of this compound in EI-MS.[2]

Core Fragmentation Pathways and Mechanistic Insights